molecular formula C16H18N2O3S B3012767 N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide CAS No. 1211815-29-0

N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B3012767
CAS No.: 1211815-29-0
M. Wt: 318.39
InChI Key: FLUFUJRNWZQMIZ-UHFFFAOYSA-N
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Description

N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.39. The purity is usually 95%.
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Scientific Research Applications

Polymer Synthesis and Characterization

A study by Sobolčiak et al. (2013) synthesized a novel cationic polymer that could switch to a zwitterionic form upon light irradiation. This feature was utilized to condense and release double-strand DNA, demonstrating potential applications in gene delivery and antimicrobial activity (Sobolčiak et al., 2013).

Neuroprotective Drug Development

Research by Iwamoto and Kita (2006) focused on YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, showing that it preferentially inhibited NCX3 and protected against hypoxia/reoxygenation-induced neuronal cell damage. This suggests potential therapeutic applications for neuroprotection (Iwamoto & Kita, 2006).

Intramolecular Hydrogen Bonding in Oxamide Derivatives

A study by Martínez-Martínez et al. (1998) described the synthesis and structural investigation of various oxamide derivatives, highlighting the stabilization of these compounds by intramolecular three-center hydrogen bonding. This structural insight could inform the design of novel oxalamides with specific properties (Martínez-Martínez et al., 1998).

Fluorescence Chemosensors

Liu et al. (2022) developed two chemosensors based on 5-(thiophene-2-yl)oxazole derivatives for the selective detection of Ga3+. These sensors exhibited a fluorescence turn-on response upon binding Ga3+, demonstrating applications in metal ion sensing (Liu et al., 2022).

Properties

IUPAC Name

N'-[(3-methoxyphenyl)methyl]-N-(2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-21-13-5-2-4-12(10-13)11-18-16(20)15(19)17-8-7-14-6-3-9-22-14/h2-6,9-10H,7-8,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUFUJRNWZQMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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